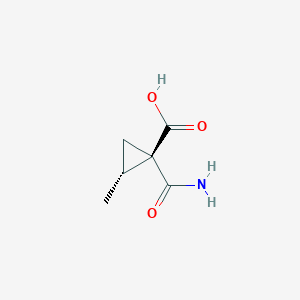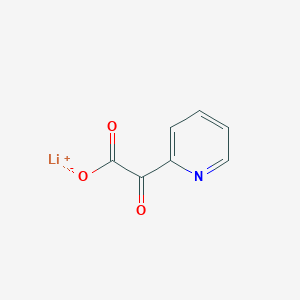
Lithium 2-oxo-2-(pyridin-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium 2-oxo-2-(pyridin-2-yl)acetate is a compound that features lithium bonding and is related to various lithium-organic complexes. The compound is of interest due to its potential applications in organic synthesis and materials science.
Synthesis Analysis
The synthesis of lithium-organic compounds often involves the reaction of lithium derivatives with other organic or inorganic reagents. For instance, the synthesis of lithium (S)-1-[2′-(methoxymethyl)pyrrolidin-1′-yl]-3,5-dimethylboratabenzene was achieved by reacting (S)-2-(methoxymethyl)pyrrolidine with chloro-dimethyldihydroborinines in the presence of NEt3, followed by metalation with LiN(SiMe3)2 . Similarly, the synthesis of symmetrical poly(pyridin-2-yl)ethanes involved the reaction of lithium derivatives of pyridin-2-ylmethanes with mercury(II) iodide . These methods highlight the versatility of lithium in forming various organic complexes.
Molecular Structure Analysis
The molecular structure of lithium-organic complexes can be quite diverse. For example, the lithium complex of 2-(diphenylphosphinoamino)pyridine forms a constrained four-membered ring with the metal ion coordinated to both nitrogen atoms . In another case, the lithium cation in a complex was coordinated to three ligands, with one ligand forming a four-membered chelate ring and the other two ligands binding via the pyridine nitrogen . These structures demonstrate the ability of lithium to engage in complex coordination geometries.
Chemical Reactions Analysis
Lithium-organic compounds can participate in a variety of chemical reactions. (2-Pyridyldimethylsilyl)methyl lithium, for example, was found to react with organic bromides, aldehydes, ketones, and hydrosilanes, with the resultant adducts further oxidized to yield corresponding alcohols . Additionally, the migration of lithium in pyridinic series has been shown to facilitate the synthesis of various bromo-lithio pyridine derivatives . These reactions underscore the reactivity and utility of lithium-organic compounds in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of lithium-organic compounds are influenced by their molecular structures and the nature of lithium bonding. For instance, the intramolecular lithium bond in lithium 2-pyridyl-N-oxide acetate was investigated using Car-Parrinello molecular dynamics and path integral molecular dynamics, revealing that the lithium atom is generally equidistant between heavy atoms in the (O...Li...O) bridge . The study of lithium 3-trifluoromethyl-1,3-diketonates containing pyridyl substituents showed that these compounds have a polymeric structure with lithium cations in different coordination modes . These findings contribute to our understanding of the bonding characteristics and structural properties of lithium-organic complexes.
科学的研究の応用
Highly Diastereoselective Synthesis
The highly enantioselective synthesis of 2-oxo and 3-oxo pyrrolidines has been achieved by diastereoselective addition of the lithium enolate of alpha-diazoacetoacetate to chiral N-sulfinyl imines, followed by photoinduced Wolff rearrangement or Rh(II)-catalyzed intramolecular N-H insertion. This process demonstrates the utility of Lithium 2-oxo-2-(pyridin-2-yl)acetate in synthesizing complex organic structures with high precision and selectivity (Changqing Dong, F. Mo, J. Wang, 2008).
Soft Chemistry Synthesis
In another study, Li1-xNi1-yCoyO2-δ oxides were synthesized by chemically extracting lithium at ambient temperature from LiNi1-yCoyO2 with an oxidizing agent NO2PF6 in acetonitrile medium. The research highlights the role of Lithium 2-oxo-2-(pyridin-2-yl)acetate in the soft chemistry synthesis of layered oxides, offering insights into their structure and electrochemical properties (R. Chebiam, F. Prado, A. Manthiram, 2001).
Synthesis of Symmetrical Poly(pyridin-2-yl)Ethane Ligands
The reaction of lithium derivatives of pyridin-2-ylmethanes with mercury(II) iodide led to the formation of symmetrical poly(pyridin-2-yl)ethanes, demonstrating Lithium 2-oxo-2-(pyridin-2-yl)acetate's application in creating complex ligand structures for further chemical investigations (A. Canty, N. Minchin, 1986).
特性
IUPAC Name |
lithium;2-oxo-2-pyridin-2-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3.Li/c9-6(7(10)11)5-3-1-2-4-8-5;/h1-4H,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYQPBQAWGCPQD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=NC(=C1)C(=O)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4LiNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 2-oxo-2-(pyridin-2-yl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

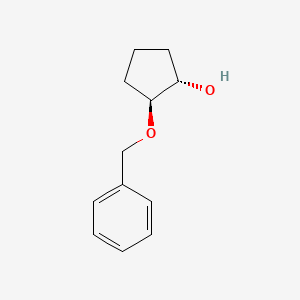
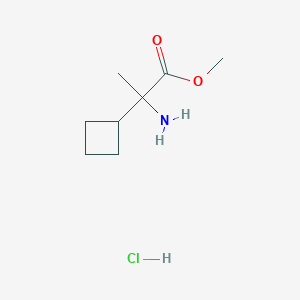
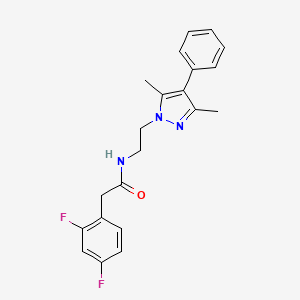
![Bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2516914.png)
![Methyl 4-({2-[(tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)butanoate](/img/structure/B2516916.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2516918.png)
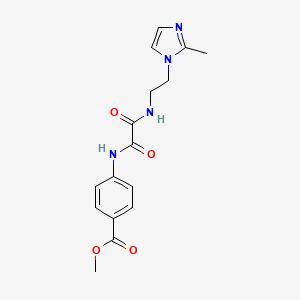
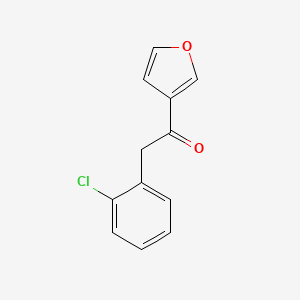
![1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B2516922.png)
![2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2516923.png)
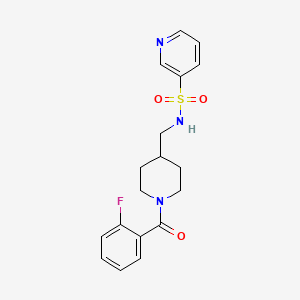
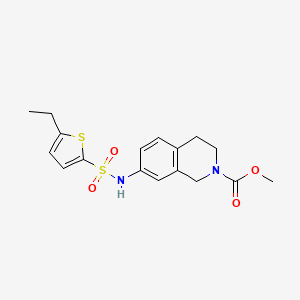
![3-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylamino)-propionic acid](/img/structure/B2516930.png)
